Coumarin, 3-chloro-7-diethylamino-

Beschreibung

BenchChem offers high-quality Coumarin, 3-chloro-7-diethylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin, 3-chloro-7-diethylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

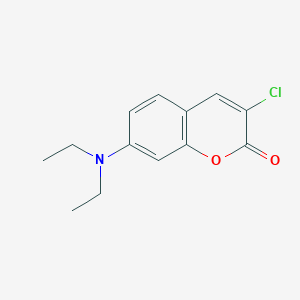

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-15(4-2)10-6-5-9-7-11(14)13(16)17-12(9)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUSPFIQJDLTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158190 | |

| Record name | Coumarin, 3-chloro-7-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133590-12-2 | |

| Record name | Coumarin, 3-chloro-7-diethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133590122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-chloro-7-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 3-Chloro-7-diethylaminocoumarin: Characterization and Analysis

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-chloro-7-diethylaminocoumarin and a detailed framework for their experimental characterization. While specific experimental data for this particular derivative is not extensively documented in publicly accessible literature, this guide synthesizes information from closely related 7-diethylaminocoumarin analogues to project its behavior. We delve into the underlying principles of coumarin photophysics, the influence of substituents, and the practical methodologies for robustly determining key parameters such as absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. This document is intended for researchers, scientists, and drug development professionals who are working with or developing novel coumarin-based fluorescent probes.

Introduction to 7-Diethylaminocoumarin Dyes

The 7-diethylaminocoumarin scaffold is a cornerstone in the world of fluorescent molecules, renowned for its high fluorescence quantum yields, significant Stokes shifts, and sensitivity to the local environment.[1][2] These characteristics make them invaluable as fluorescent labels, probes for biological systems, and active media in dye lasers.[2] The photophysical properties of these dyes are governed by an efficient intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing lactone carbonyl group.[1]

The electronic and steric nature of the substituent at the 3-position plays a crucial role in modulating the photophysical properties of the coumarin core.[3] By altering this substituent, researchers can fine-tune the absorption and emission wavelengths, quantum yield, and environmental sensitivity of the dye. This guide focuses on the 3-chloro derivative, a less-common but potentially valuable analogue.

Predicted Photophysical Properties of 3-Chloro-7-diethylaminocoumarin

Based on the extensive literature on 3-substituted-7-diethylaminocoumarins, we can predict the general photophysical behavior of the 3-chloro derivative.[4][5]

Solvatochromism

A hallmark of 7-diethylaminocoumarin dyes is their pronounced solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent.[5] This phenomenon arises from the larger dipole moment of the excited state compared to the ground state, a characteristic of molecules undergoing ICT upon photoexcitation.[6] In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.[5]

It is anticipated that 3-chloro-7-diethylaminocoumarin will exhibit positive solvatochromism. The electron-withdrawing nature of the chlorine atom at the 3-position is expected to enhance the ICT character, potentially leading to a significant Stokes shift that increases with solvent polarity.

Absorption and Emission Spectra

The absorption of 7-diethylaminocoumarin derivatives in the UV-visible region is primarily due to a π-π* electronic transition.[5] For many 3-substituted analogues, the maximum absorption wavelength (λabs) typically falls within the 400-450 nm range. The emission wavelength (λem) is generally in the blue-green region of the spectrum, ranging from 450-550 nm, depending on the solvent.[1][7]

For 3-chloro-7-diethylaminocoumarin, the absorption and emission maxima are expected to be within these ranges. The chloro group, being moderately electron-withdrawing, will likely cause a slight blue-shift compared to more strongly electron-withdrawing groups at the same position.

Table 1: Predicted Spectral Properties of 3-Chloro-7-diethylaminocoumarin in Various Solvents

| Solvent | Polarity Index | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (cm-1) |

| Dioxane | 2.2 | ~410-420 | ~460-475 | ~2800-3200 |

| Ethyl Acetate | 4.4 | ~415-425 | ~470-485 | ~3000-3400 |

| Acetonitrile | 5.8 | ~420-430 | ~480-495 | ~3200-3600 |

| Ethanol | 4.3 | ~425-435 | ~490-505 | ~3300-3700 |

| Methanol | 5.1 | ~430-440 | ~495-510 | ~3400-3800 |

| Water | 10.2 | ~435-445 | ~510-530 | ~3600-4000 |

Note: These are estimated values based on trends observed for other 3-substituted-7-diethylaminocoumarins. Experimental verification is essential.

Fluorescence Quantum Yield (ΦF) and Lifetime (τF)

7-Diethylaminocoumarin derivatives are known for their high fluorescence quantum yields.[1][8] The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9] It is expected that 3-chloro-7-diethylaminocoumarin will also have a relatively high quantum yield, likely in the range of 0.4 to 0.9, depending on the solvent.

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.[10] For many coumarins, this is typically in the range of 1-5 nanoseconds.[7][11]

Experimental Characterization of Photophysical Properties

To definitively determine the photophysical properties of 3-chloro-7-diethylaminocoumarin, a series of spectroscopic experiments are required. The following sections outline the standard, field-proven protocols.

UV-Visible Absorption Spectroscopy

This technique is the first step in characterizing any chromophore. It provides information about the electronic transitions and is crucial for determining the optimal excitation wavelength for fluorescence measurements.[12][13]

-

Sample Preparation: Prepare a stock solution of 3-chloro-7-diethylaminocoumarin in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions in the desired solvents to obtain solutions with absorbances in the range of 0.1 to 1.0 at the absorption maximum.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[14]

-

Blank Correction: Fill a 1 cm path length quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.[13]

-

Measurement: Record the absorption spectrum of the sample solution from approximately 300 nm to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs) and the corresponding molar extinction coefficient (ε), which can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the molecule, including the emission spectrum and the Stokes shift.

-

Sample Preparation: Prepare dilute solutions of 3-chloro-7-diethylaminocoumarin in the desired solvents with an absorbance of approximately 0.1 at the excitation wavelength (determined from the UV-Vis spectrum) in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.[9]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.[14]

-

Measurement:

-

Set the excitation wavelength to the λabs determined previously.

-

Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to ~700 nm.

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Stokes Shift = (1/λabs - 1/λem) x 107.

Determination of Fluorescence Quantum Yield (ΦF)

The comparative method is the most common and reliable way to determine the fluorescence quantum yield.[9][15] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. For blue-green emitting coumarins, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or coumarin 1 in ethanol (ΦF = 0.73) are suitable choices.

-

Sample Preparation: Prepare a series of at least five solutions of both the standard and the test compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measurement:

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the test compound.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.

-

Calculate the quantum yield using the following equation:[15] ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (τF)

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[16][17]

-

Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.

-

Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond diode laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.[16]

-

Measurement:

-

Excite the sample with the pulsed laser at the λabs.

-

Collect the arrival times of the emitted photons relative to the excitation pulse over many cycles to build up a histogram of the fluorescence decay.

-

Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) to account for the temporal spread of the instrument itself.[17]

-

-

Data Analysis:

-

Fit the fluorescence decay data to an exponential decay model, deconvolving the IRF from the measured decay.[10] The simplest model is a single exponential decay: I(t) = A * exp(-t/τF).

-

The goodness of the fit is typically assessed by the chi-squared (χ2) value, which should be close to 1.0 for a good fit.[18]

-

Conclusion

While direct experimental data for 3-chloro-7-diethylaminocoumarin is sparse, a comprehensive understanding of the photophysical properties of the 7-diethylaminocoumarin family allows for robust predictions of its behavior. This guide provides a theoretical framework for understanding its expected solvatochromism, absorption, and emission characteristics, as well as detailed, practical protocols for its experimental characterization. By following these methodologies, researchers can accurately and reliably determine the key photophysical parameters of this and other novel coumarin derivatives, enabling their effective application in various scientific and technological fields.

References

-

Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemistry and Photobiology, 89(2), 280-293. [Link]

-

Reyes-Melo, M. E., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Molecules, 27(12), 3701. [Link]

-

Chatterjee, A., & Seth, D. (2013). Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. Photochemistry and Photobiology, 89(2). [Link]

-

Husain, M. M., Sindhu, R., & Tandon, H. C. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry, 3(1), 87-93. [Link]

-

Maity, B., Chatterjee, A., & Seth, D. (2014). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Advances, 4(7), 3461-3471. [Link]

-

Maity, B., Chatterjee, A., & Seth, D. (2014). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. SciSpace, October 23, 2013. [Link]

-

Edinburgh Instruments. (2023, September 13). Determining Fluorescence Lifetimes. [Link]

-

Maeda, M., et al. (2000). Screening search for organic fluorophores: syntheses and fluorescence properties of 3-azolyl-7-diethylaminocoumarin derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1702-1710. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

-

Kumar, H. M. S., et al. (2015). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 527-534. [Link]

-

Han, J. W., et al. (2015). Facile Synthesis and Fluorescent Properties of Coumarin-7 and its Isomer 4-(2-Benzimidazolyl)-7-(Diethylamino)Coumarin. Journal of Chemical Research, 39(4), 213-215. [Link]

-

Agilent. The Basics of UV-Vis Spectroscopy. [Link]

-

Le Bihan, G., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Visualized Experiments, (60), e3424. [Link]

-

Garcia-Beltran, O., et al. (2019). 3-Substituted-7-(diethylamino)coumarins as molecular scaffolds for the bottom-up self-assembly of solids with extensive π-stacking. CrystEngComm, 21(35), 5265-5275. [Link]

-

Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

-

HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641–2684. [Link]

-

University of Kentucky Department of Chemistry. Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. [Link]

-

Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

-

NPTEL. (2025, February 13). Lecture 06: UV-Visible and Fluorescence Spectroscopy [Video]. YouTube. [Link]

-

Andor - Oxford Instruments. Determination of fluorescence lifetimes of solvated ions. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

ResearchGate. (2025, August 9). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641-2684. [Link]

-

Washington State University Vancouver. Attempts to substitute at 3-position: Failures Hypothesis Making 7-dimethylamino-4-hydroxycoumarin. [Link]

-

Chatterjee, A., & Seth, D. (2013). Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea. RSC Advances, 3(45), 23381-23392. [Link]

-

ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

Sources

- 1. Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Screening search for organic fluorophores: syntheses and fluorescence properties of 3-azolyl-7-diethylaminocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. edinst.com [edinst.com]

- 11. scispace.com [scispace.com]

- 12. biocompare.com [biocompare.com]

- 13. agilent.com [agilent.com]

- 14. youtube.com [youtube.com]

- 15. agilent.com [agilent.com]

- 16. horiba.com [horiba.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Characterization of 3-Chloro-7-Diethylaminocoumarin

This guide provides an in-depth exploration of two critical photophysical parameters for the fluorescent probe 3-chloro-7-diethylaminocoumarin: molar absorptivity (ε) and fluorescence quantum yield (Φ). For researchers, scientists, and drug development professionals, a precise understanding of these properties is fundamental to the design and interpretation of fluorescence-based assays, high-content screening, and advanced imaging applications. This document moves beyond mere definitions to detail the causality behind experimental choices and provides robust, self-validating protocols for their determination.

Foundational Concepts: Why Molar Absorptivity and Quantum Yield are Critical

The utility of any fluorophore is defined by its ability to first absorb light and then efficiently re-emit it. Molar absorptivity and quantum yield are the quantitative measures of these two processes.

-

Molar Absorptivity (ε): This parameter quantifies how effectively a molecule absorbs light at a specific wavelength. Governed by the Beer-Lambert Law, a high molar absorptivity is a hallmark of an efficient light-harvesting molecule. It is a direct measure of the probability of an electronic transition upon photon absorption. For applications requiring high sensitivity, a large ε value is paramount as it allows for strong signal generation even at low concentrations. The units are typically expressed as L·mol⁻¹·cm⁻¹.

-

Fluorescence Quantum Yield (Φ): This is the ultimate measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) represents perfect efficiency, where every absorbed photon results in an emitted fluorescent photon. In practice, non-radiative decay pathways (e.g., internal conversion, intersystem crossing, and solvent-induced quenching) compete with fluorescence, reducing the quantum yield.[1] A high quantum yield is indicative of a bright fluorophore, which is essential for generating a strong signal-to-noise ratio in experimental assays.[2]

The interplay between these two parameters dictates the overall brightness of a fluorescent probe. A molecule with both a high molar absorptivity and a high quantum yield will be exceptionally bright and highly sensitive.

Photophysical Profile of 7-Diethylaminocoumarin Derivatives

To provide a robust benchmark, the table below summarizes data for structurally related 7-diethylaminocoumarin derivatives. This comparative data illustrates the expected range of values and highlights the profound influence of both molecular substitution and solvent environment.

| Coumarin Derivative | Solvent | λabs (nm) | λem (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) |

| 3-Acetyl-7-diethylaminocoumarin | Acetonitrile | 412 | 487 | 3.5 x 10⁴ | 0.88 |

| 3-Acetyl-7-diethylaminocoumarin | THF | 413 | 494 | 3.2 x 10⁴ | 0.81 |

| 7-(Diethylamino)coumarin-3-carboxylic acid | 0.1 M Tris pH 9.0 | 409 | 473 | Not Reported | Not Reported |

| 3-(Thiazol-2-yl)-7-diethylaminocoumarin | Dichloromethane | 439 | 501 | 4.1 x 10⁴ | 0.88 |

| 7-Diethylamino-4-methylcoumarin | Ethanol | 373 | 434 | Not Reported | 0.60 |

Data compiled from multiple sources for illustrative purposes. The photophysical properties of coumarins are highly sensitive to their substitution patterns and solvent environment.[3][4][5]

Based on this related data, it is reasonable to predict that 3-chloro-7-diethylaminocoumarin will exhibit a high molar absorptivity (in the range of 10⁴ L·mol⁻¹·cm⁻¹) and a strong fluorescence quantum yield, particularly in non-polar to moderately polar aprotic solvents. The electron-withdrawing nature of the chlorine atom at the 3-position may induce a slight blue or red shift in the absorption and emission maxima compared to other derivatives.

Experimental Determination: A Self-Validating Workflow

The following protocols provide a rigorous framework for the experimental determination of molar absorptivity and fluorescence quantum yield.

Protocol for Molar Absorptivity (ε) Determination

This protocol is based on the Beer-Lambert law, A = εlc, where A is absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[6][7]

Methodology:

-

Stock Solution Preparation: Accurately weigh a precise amount of 3-chloro-7-diethylaminocoumarin using a calibrated analytical balance. Dissolve the compound in a spectroscopic grade solvent (e.g., acetonitrile, ethanol, or DMSO) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of at least five dilutions from the stock solution using the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, the linear dynamic range of most spectrophotometers.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure stable output.[8]

-

Wavelength Scan: Using the most concentrated solution, perform a wavelength scan to determine the wavelength of maximum absorbance (λmax). This is the wavelength at which all subsequent measurements will be taken.

-

Absorbance Measurement: Using a matched pair of quartz cuvettes, use the pure solvent as a blank to zero the spectrophotometer at the determined λmax. Measure the absorbance of each prepared dilution at this wavelength, starting from the least concentrated.[9]

-

Data Analysis:

-

Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The molar absorptivity (ε) is calculated from the slope of this line. If the path length (l) of the cuvette is 1 cm, the slope of the line is equal to ε.[8]

-

Diagram of Beer-Lambert Law Relationship

Caption: Workflow for relative quantum yield determination.

Conclusion for the Field Researcher

The photophysical parameters of 3-chloro-7-diethylaminocoumarin, like all fluorophores, are not immutable constants. They are highly dependent on the local microenvironment. For professionals in drug development and cellular analysis, this sensitivity can be leveraged to create responsive probes. However, it also necessitates that the quantum yield and molar absorptivity be characterized under conditions that mimic the final experimental assay as closely as possible. The protocols outlined in this guide provide a validated and trustworthy framework for obtaining these critical parameters, empowering researchers to make data-driven decisions and ensure the accuracy and reproducibility of their fluorescence-based studies.

References

-

García-Báez, E.V., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. MDPI. Available at: [Link]

-

Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemistry and Photobiology. Available at: [Link]

-

Jones II, G., et al. Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Defense Technical Information Center. Available at: [Link]

- Burnett, R.W. (1973). Accurate measurement of molar absorptivities.

-

Maeda, K., et al. (2000). Screening search for organic fluorophores: syntheses and fluorescence properties of 3-azolyl-7-diethylaminocoumarin derivatives. Dyes and Pigments. Available at: [Link]

-

wikiHow. (2024). How to Calculate Molar Absorptivity. Available at: [Link]

-

Virtual Labs. (2023). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Available at: [Link]

-

Quora. (2016). How is molar absorptivity calculated? Available at: [Link]

-

Grabolle, R., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. Available at: [Link]

- Ravi, M., et al. (2003). Study of solvent effect in laser emission from Coumarin 540 dye solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Screening search for organic fluorophores: syntheses and fluorescence properties of 3-azolyl-7-diethylaminocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of solvent effect in laser emission from Coumarin 540 dye solution [opg.optica.org]

- 6. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 7. quora.com [quora.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Virtual Labs [mas-iiith.vlabs.ac.in]

An In-depth Technical Guide to 3-Chloro-7-diethylaminocoumarin

CAS Number: 109850-93-9

Introduction

3-Chloro-7-diethylaminocoumarin is a synthetic organic compound belonging to the coumarin family, a class of benzopyrones widely recognized for their significant fluorescent properties and diverse biological activities. The incorporation of a chlorine atom at the 3-position and a diethylamino group at the 7-position of the coumarin scaffold imparts unique physicochemical and photophysical characteristics to the molecule. These substitutions make it a valuable tool in various scientific and industrial applications, particularly as a fluorescent probe and a building block for more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-chloro-7-diethylaminocoumarin, with a focus on its utility for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 3-chloro-7-diethylaminocoumarin is crucial for its effective application. Key molecular and physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 109850-93-9 | Internal Knowledge |

| Molecular Formula | C13H14ClNO2 | Internal Knowledge |

| Molecular Weight | 251.71 g/mol | Internal Knowledge |

| Appearance | Typically a yellow to orange crystalline powder | Inferred from related compounds |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| Melting Point | Not readily available in public literature. | |

| Boiling Point | Not readily available in public literature. |

Synthesis of 3-Chloro-7-diethylaminocoumarin

The synthesis of 3-chloro-7-diethylaminocoumarin can be achieved through a multi-step process, often starting from readily available precursors. A common synthetic route involves the Pechmann condensation followed by chlorination.

Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of 3-chloro-7-diethylaminocoumarin. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 7-(Diethylamino)coumarin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-diethylaminophenol and ethyl acetoacetate in the presence of a condensing agent such as sulfuric acid or a Lewis acid catalyst.

-

Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid, 7-(diethylamino)coumarin, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of 7-(Diethylamino)coumarin

-

Reaction Setup: Dissolve the synthesized 7-(diethylamino)coumarin in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, in a reaction vessel protected from light.

-

Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), portion-wise to the solution while stirring.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction by adding a reducing agent if necessary (e.g., sodium thiosulfite solution if SO2Cl2 is used). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product, 3-chloro-7-diethylaminocoumarin, can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for 3-chloro-7-diethylaminocoumarin.

Applications in Research and Drug Development

The unique structural features of 3-chloro-7-diethylaminocoumarin make it a versatile molecule with several important applications.

Fluorescent Probing and Imaging

Coumarin derivatives are renowned for their fluorescent properties. The electron-donating diethylamino group at the 7-position and the electron-withdrawing chlorine atom at the 3-position create a push-pull system, which often results in desirable photophysical characteristics such as a large Stokes shift and high quantum yield. These properties make 3-chloro-7-diethylaminocoumarin a potential candidate for use as a fluorescent label for biomolecules, a sensor for detecting specific analytes, and a stain in cellular imaging.

Chemical Synthesis and Derivatization

The chlorine atom at the 3-position serves as a reactive handle, allowing for further chemical modifications. This functional group can be displaced by various nucleophiles, enabling the synthesis of a wide range of 3-substituted-7-diethylaminocoumarin derivatives with tailored properties. This versatility is particularly valuable in the development of novel fluorescent probes, photosensitizers, and biologically active compounds.

Caption: Key applications of 3-chloro-7-diethylaminocoumarin.

Intermediate in Drug Discovery

The coumarin scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 3-Chloro-7-diethylaminocoumarin can serve as a valuable intermediate in the synthesis of novel coumarin-based drug candidates. The ability to introduce diverse functionalities at the 3-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and selectivity.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3-chloro-7-diethylaminocoumarin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-7-diethylaminocoumarin is a valuable synthetic compound with significant potential in various fields of research and development. Its fluorescent properties, coupled with the reactive nature of the chlorine substituent, make it a versatile tool for the design of novel fluorescent probes and the synthesis of biologically active molecules. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support the work of researchers and scientists in leveraging the unique characteristics of this coumarin derivative.

References

-

Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. (2022). MDPI. Available at: [Link]

-

Hamaker, C. G., & McCully, C. S. (2006). 3-Acetyl-7-(diethylamino)coumarin. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2072-o2074. Available at: [Link]

-

Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. (2013). ResearchGate. Available at: [Link]

-

Safety Data Sheet: 7-Diethylamino-3-thenoylcoumarin. Chemos GmbH&Co.KG. Available at: [Link]

-

Chai, W., et al. (2024). 7-(Diethylamino) coumarin-3-carboxylic acid as a novel antibrowning agent: Activity and mechanism. International Journal of Biological Macromolecules, 259(Pt 2), 137286. Available at: [Link]

-

Kim, H. J., et al. (2000). Screening search for organic fluorophores: syntheses and fluorescence properties of 3-azolyl-7-diethylaminocoumarin derivatives. Yakugaku Zasshi, 120(11), 1073-1079. Available at: [Link]

-

Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives. (2022). RSC Publishing. Available at: [Link]

-

Supporting Information: Insight into the Charge Transfer Behavior of an Electrochemiluminescence Sensor Based on Porphyrin‒Coumarin Derivatives with Donor‒Acceptor Configuration. The Royal Society of Chemistry. Available at: [Link]

-

7-Diethylaminocoumarin-3-carboxylic acid. PubChem. Available at: [Link]

-

Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2023). MDPI. Available at: [Link]

-

Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. (2001). ResearchGate. Available at: [Link]

-

Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. (2022). PMC. Available at: [Link]

-

Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switch. (2020). Semantic Scholar. Available at: [Link]

Sources

discovery and history of 3-substituted-7-diethylaminocoumarins

An In-depth Technical Guide to the Discovery and History of 3-Substituted-7-Diethylaminocoumarins

Abstract

The 7-diethylaminocoumarin scaffold represents a cornerstone in the development of modern fluorescent materials. The strategic placement of an electron-donating diethylamino group at the 7-position and the functional versatility of the 3-position have given rise to a class of compounds with exceptional photophysical properties and broad applicability. This technical guide provides a comprehensive overview of the historical discovery, synthetic evolution, and diverse applications of 3-substituted-7-diethylaminocoumarins. We delve into the foundational synthetic methodologies, explaining the causality behind experimental choices, and present detailed protocols for key reactions. The narrative traces the journey from the initial recognition of aminocoumarins as potent fluorophores to their current status as indispensable tools in bioimaging, laser technology, and medicinal chemistry. Through a synthesis of historical context and modern application, this guide serves as an essential resource for researchers, scientists, and drug development professionals working with or seeking to understand this remarkable class of molecules.

The Genesis of a Fluorophore: From Natural Products to Aminocoumarins

The story of coumarins begins not in a laboratory, but in the natural world. The parent compound, coumarin (2H-1-benzopyran-2-one), was first isolated in 1820 from the tonka bean (Dipteryx odorata). While simple coumarin itself exhibits only weak fluorescence, the discovery of its heterocyclic core laid the groundwork for future chemical exploration. The initial laboratory syntheses of the coumarin scaffold, such as the Perkin reaction in 1868 and the von Pechmann condensation in 1884, were pivotal, opening the door for chemists to create a vast array of derivatives not found in nature[1][2].

A significant leap occurred when chemists began to explore the effects of introducing substituents onto the benzopyrone ring. It was discovered that the placement of an electron-donating group, particularly an amino group, at the 7-position dramatically enhanced the molecule's fluorescence. These 7-aminocoumarins exhibit intense blue-green fluorescence, high quantum yields, and large Stokes shifts, properties that stem from an efficient intramolecular charge transfer (ICT) process upon photoexcitation[3]. This discovery marked the transition of coumarins from simple natural product isolates to a rationally designed class of high-performance fluorophores.

The Diethylamino Advantage: Enhancing Photophysical Performance

While the 7-amino group was a crucial discovery, the use of a dialkylamino substituent, specifically the 7-diethylamino group, offered further significant advantages. The two ethyl groups provide steric hindrance that helps prevent non-radiative decay pathways, often leading to higher fluorescence quantum yields compared to the primary 7-amino analogues. Furthermore, the diethylamino group enhances the molecule's solubility in a wider range of organic solvents and can reduce the pH sensitivity of the fluorescence, a critical factor for applications in biological systems where pH can vary[4][5]. The 7-diethylamino moiety thus became a hallmark of robust and brightly fluorescent coumarin dyes, forming the core of many commercially successful and scientifically vital compounds.

The Gateway to Functionality: The Significance of the 3-Position

The true versatility of the 7-diethylaminocoumarin scaffold is unlocked at the 3-position. This position is electronically coupled to the 7-position via the pyrone ring's conjugated system. Placing an electron-withdrawing group (EWG) at C3 creates a powerful "push-pull" system, where the electron-donating 7-diethylamino group (the "push") and the C3 EWG (the "pull") facilitate a strong intramolecular charge transfer upon excitation. This D-π-A (Donor-π-Acceptor) architecture is fundamental to the brilliant fluorescence of these dyes[6].

More importantly, the 3-position serves as a versatile chemical handle. By introducing different substituents, the scaffold can be tailored for a vast range of specific applications.

-

Carboxylic Acid (-COOH): This is arguably the most important C3 substituent. The carboxylic acid group in compounds like 7-(diethylamino)coumarin-3-carboxylic acid (DCCA) provides a reactive site for covalent attachment to other molecules. It can be readily converted to an activated ester (e.g., an N-hydroxysuccinimide ester) to label primary amines on proteins, peptides, and other biomolecules, making it a cornerstone of fluorescence microscopy and bioassays[3][7][8].

-

Azolyl Groups: Incorporating heterocyclic rings like thiazoles or oxazoles at the 3-position can further extend the π-conjugated system, leading to red-shifted absorption and emission spectra and often increasing fluorescence intensity[4].

-

Other Functional Groups: Aldehydes, acetyl groups, and nitriles at the 3-position can also be used to tune photophysical properties or serve as synthetic intermediates for more complex derivatives[9].

This ability to tune both the photophysical properties and the chemical reactivity via the 3-position is the primary reason for the enduring importance of this class of compounds.

Foundational Synthetic Methodologies

The construction of 3-substituted-7-diethylaminocoumarins is primarily achieved through the Knoevenagel condensation, a reliable and high-yielding method.

The Knoevenagel Condensation

This reaction involves the condensation of a salicylaldehyde derivative (containing the 7-diethylamino group) with an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group), typically catalyzed by a weak base like piperidine. The choice of the active methylene compound directly determines the substituent at the 3-position.

Diagram 1: General Mechanism of the Knoevenagel Condensation for Coumarin Synthesis

Caption: Knoevenagel condensation workflow for synthesizing 3-substituted coumarins.

Detailed Experimental Protocol: Synthesis of 7-(Diethylamino)coumarin-3-carboxylic acid

This protocol is adapted from established procedures for the Knoevenagel condensation to produce a key building block for fluorescent labeling[8].

Materials:

-

4-(Diethylamino)salicylaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

Step-by-Step Procedure:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(diethylamino)salicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The ethyl ester of the product may precipitate.

-

-

Hydrolysis:

-

To the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 2 M) and heat to reflux for an additional 1-2 hours to hydrolyze the ethyl ester to the carboxylic acid.

-

After cooling, remove the ethanol using a rotary evaporator.

-

-

Purification:

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted aldehyde.

-

Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2.

-

The product, 7-(diethylamino)coumarin-3-carboxylic acid, will precipitate as a bright yellow solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

-

Causality and Trustworthiness:

-

Why piperidine? Piperidine is a mild secondary amine base, strong enough to deprotonate the active methylene compound to initiate the condensation but not so strong as to cause unwanted side reactions with the aldehyde.

-

Why reflux? The condensation and subsequent cyclization require energy to overcome the activation barrier, and heating in ethanol provides a controlled reaction temperature.

-

Why hydrolyze? The initial product is an ethyl ester. For bioconjugation applications, the free carboxylic acid is required for activation (e.g., to an NHS ester). The hydrolysis step is a self-validating system; the successful precipitation of the product upon acidification confirms the conversion of the water-soluble carboxylate salt to the less soluble carboxylic acid.

A Spectrum of Applications

The unique combination of intense fluorescence, photostability, and chemical versatility has positioned 3-substituted-7-diethylaminocoumarins as indispensable tools across various scientific disciplines.

Diagram 2: Bioconjugation Workflow using DCCA

Caption: Activation and conjugation of DCCA to a primary amine on a biomolecule.

-

Fluorescent Labels and Probes: As discussed, the 3-carboxy derivatives are widely used to label biomolecules for applications in fluorescence microscopy, flow cytometry, and immunoassays. The resulting conjugates are highly fluorescent and photostable, enabling sensitive detection and imaging in complex biological environments[3][4][7].

-

Laser Dyes: The high fluorescence quantum yields and broad absorption bands of these coumarins make them excellent gain media for tunable dye lasers, particularly in the blue-green region of the spectrum[3].

-

Medicinal Chemistry: The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 3-substituted-7-diethylaminocoumarin derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents[10].

-

Molecular Scaffolds: Their well-defined structure and predictable self-assembly through π-stacking make them valuable building blocks for constructing larger supramolecular structures and functional organic materials[9].

Photophysical Properties: A Quantitative Overview

The substitution at the 3-position has a profound impact on the key photophysical parameters of the 7-diethylaminocoumarin core. The following table summarizes these properties for a few representative compounds.

| Compound | 3-Substituent | Abs. Max (λ_abs, nm) | Em. Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Solvent |

| Coumarin 1 | -H | ~400 | ~460 | ~60 | ~0.73 | Ethanol |

| DCCA | -COOH | ~409 | ~473 | ~64 | ~0.5-0.7 | Tris Buffer |

| Coumarin 7 | -Benzimidazolyl | ~436 | ~500 | ~64 | ~0.9 | Ethanol |

| Coumarin 343 | Bridged Carboxyl | ~445 | ~500 | ~55 | ~0.65 | Ethanol |

Data compiled from various sources for illustrative purposes. Actual values are highly solvent-dependent.[11][12]

As the table illustrates, extending the π-conjugation or increasing the electron-withdrawing nature of the 3-substituent generally leads to a bathochromic (red) shift in both the absorption and emission maxima.

Conclusion and Future Perspectives

From their conceptual origins in the structural modification of a natural product, 3-substituted-7-diethylaminocoumarins have evolved into a premier class of synthetic fluorophores. Their history is a testament to the power of rational chemical design, where systematic modification of a core scaffold has yielded compounds with fine-tuned properties for a multitude of advanced applications. The Knoevenagel condensation remains the workhorse for their synthesis, providing a reliable and versatile route to functionalized derivatives.

The future of this compound class remains bright. Ongoing research focuses on developing derivatives with even larger Stokes shifts to minimize self-quenching, pushing emission further into the red and near-infrared regions for deep-tissue imaging, and designing "smart" probes where fluorescence is modulated by specific biological events. The robust, bright, and versatile nature of the 3-substituted-7-diethylaminocoumarin scaffold ensures its continued and expanding role at the forefront of chemical biology, materials science, and diagnostics.

References

-

Maity, B., Chatterjee, A., & Seth, D. (2013). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Advances, 4, 3461-3471. Available at: [Link]

-

Singh, R., & Singh, P. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. Available at: [Link]

-

Wiertz, L. (2015). Development and Application of Fluorescent Labels based on 7-diethylaminocoumarin. SciDok. Available at: [Link]

-

Ansary, I., & Taher, A. (2019). One-Pot Synthesis of Coumarin Derivatives. SciSpace. Available at: [Link]

-

Uttam, S., & John, J. (2015). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PMC. Available at: [Link]

-

Naeimi, H., & Mohamadabadi, M. (2020). Preparation of 3-substituted coumarins by Knoevenagel condensation. ResearchGate. Available at: [Link]

-

Pathy, K. S., et al. (Year not available). Synthesis of 7-diethylaminocoumarin and... ResearchGate. Available at: [Link]

-

Chatterjee, A., & Seth, D. (2013). Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. ResearchGate. Available at: [Link]

-

Castro, G., et al. (2024). Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives. RSC Publishing. Available at: [Link]

-

Maity, B., Chatterjee, A., & Seth, D. (2013). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Publishing. Available at: [Link]

-

ResearchGate. (2025). Synthesis, absorption, and fluorescence properties and crystal structures of 7-aminocoumarin derivatives. ResearchGate. Available at: [Link]

-

Szałapska, M., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. MDPI. Available at: [Link]

-

Al-Amiery, A. A. (2020). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Available at: [Link]

-

Janus, Ł., et al. (2020). Coumarin-Modified CQDs for Biomedical Applications—Two-Step Synthesis and Characterization. MDPI. Available at: [Link]

-

de Oliveira, R. B., et al. (Year not available). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of Materials Chemistry B. Available at: [Link]

-

Unnamed Author. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. HETEROCYCLES, 43(6), 1263. Available at: [Link]

-

Wang, L., et al. (2022). Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage. Organic Letters. Available at: [Link]

-

Herforth, C., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. Available at: [Link]

-

Al-Heety, M. A., & Al-Bayati, R. I. (2023). Coumarin Synthesis Via The Pechmann Reaction. IJSART. Available at: [Link]

-

Popenda, L., et al. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]

-

Kumar, R., et al. (2020). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC. Available at: [Link]

Sources

- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 2. ijsart.com [ijsart.com]

- 3. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 5. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03656E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Covalent Labeling of Proteins with 3-Chloro-7-Diethylaminocoumarin

Introduction: The Utility of Coumarin Dyes in Protein Science

Coumarin derivatives are a versatile class of fluorophores widely employed in biological research due to their compact size, environmental sensitivity, and favorable photophysical properties.[1][2] The 7-diethylamino-coumarin scaffold, in particular, offers a bright blue fluorescence with a relatively long fluorescence lifetime, making it an excellent tool for a variety of applications, including fluorescence microscopy, FRET-based assays, and studies of protein dynamics. The introduction of a reactive group onto the coumarin core allows for the covalent attachment of the dye to a protein of interest, enabling its visualization and tracking in complex biological systems.

This document provides a detailed guide to the use of 3-chloro-7-diethylaminocoumarin as a reactive probe for the fluorescent labeling of proteins. While specific literature on this particular derivative is scarce, based on the principles of organic chemistry and the known reactivity of similar compounds, we can infer its mechanism of action and propose a robust protocol for its use. We hypothesize that the chloro-substituent at the 3-position of the coumarin ring acts as an electrophilic site for nucleophilic attack by reactive amino acid side chains on a protein.

Proposed Mechanism of Action: Thiol-Reactive Labeling via Nucleophilic Aromatic Substitution

The most probable target for 3-chloro-7-diethylaminocoumarin on a protein is the sulfhydryl group of a cysteine residue.[3][4] Cysteine is one of the most nucleophilic amino acids, and its deprotonated form, the thiolate anion, is a potent nucleophile that can readily participate in nucleophilic aromatic substitution (SNA_r) reactions.[5][6] The electron-withdrawing nature of the coumarin ring system likely activates the chloro-substituent towards nucleophilic attack.

The proposed reaction mechanism is a two-step process:

-

Nucleophilic Attack: The thiolate anion of a cysteine residue attacks the carbon atom bearing the chlorine atom on the coumarin ring.

-

Chloride Elimination: The chloride ion is displaced, forming a stable thioether bond between the protein and the coumarin dye.

This reaction is expected to be most efficient at a slightly alkaline pH (7.5-8.5), where a significant population of cysteine residues will be in the deprotonated, more reactive thiolate form.

Caption: Proposed reaction mechanism for labeling a protein with 3-chloro-7-diethylaminocoumarin.

Photophysical Properties

| Property | Estimated Value | Reference Compound |

| Excitation Maximum (λex) | ~410 - 430 nm | 7-(Diethylamino)coumarin-3-carboxylic acid |

| Emission Maximum (λem) | ~470 - 490 nm | 7-(Diethylamino)coumarin-3-carboxylic acid |

Note: The actual spectral properties may vary depending on the solvent and the local environment of the dye once conjugated to the protein.

Experimental Protocol: Labeling Proteins with 3-Chloro-7-Diethylaminocoumarin

This protocol provides a general framework for the labeling of proteins with 3-chloro-7-diethylaminocoumarin, targeting cysteine residues. Optimization of the dye-to-protein ratio and reaction time may be necessary for specific proteins.

Materials and Reagents

-

Protein of interest (in a buffer free of thiols, such as PBS or Tris-HCl, pH 7.5-8.5)

-

3-Chloro-7-diethylaminocoumarin

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

-

Quenching solution: 100 mM 2-mercaptoethanol or dithiothreitol (DTT) in reaction buffer

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Protocol Workflow

Caption: Experimental workflow for protein labeling.

Step-by-Step Methodology

-

Prepare Protein Solution:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or buffer exchange prior to labeling.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve 3-chloro-7-diethylaminocoumarin in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mM.

-

Note: Coumarin dyes can be light-sensitive. Protect the stock solution and the reaction mixture from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation and protected from light.

-

-

Quench the Reaction:

-

To stop the labeling reaction, add the quenching solution to a final concentration of 10 mM.

-

Incubate for 30 minutes at room temperature. This will consume any unreacted dye.

-

-

Purify the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Monitor the elution of the protein by measuring the absorbance at 280 nm. The labeled protein will also absorb light at the excitation maximum of the coumarin dye.

-

-

Characterize the Labeled Protein:

-

Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula: DOL = (A_max * ε_protein) / (A_280 - (A_max * CF)) * ε_dye Where:

-

A_max is the absorbance of the labeled protein at the dye's maximum absorbance wavelength.

-

A_280 is the absorbance of the labeled protein at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

-

CF is a correction factor (A_280 of the free dye / A_max of the free dye).

-

-

Confirm Labeling: Analyze the labeled protein by SDS-PAGE. The labeled protein band should be visible under UV illumination.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL | - Insufficient dye concentration- Short reaction time- Inactive dye- Cysteine residues are not accessible | - Increase the molar excess of the dye- Increase the incubation time- Prepare fresh dye stock solution- Consider partial denaturation of the protein to expose cysteine residues |

| High Background Fluorescence | - Incomplete removal of unreacted dye | - Repeat the purification step |

| Protein Precipitation | - High concentration of organic solvent- Protein instability | - Keep the volume of added dye stock solution to a minimum- Perform the reaction at 4°C |

Conclusion

3-Chloro-7-diethylaminocoumarin represents a potentially valuable tool for the fluorescent labeling of proteins, likely through a thiol-reactive mechanism. The protocol outlined in this document provides a solid foundation for researchers to begin exploring the utility of this probe in their specific applications. As with any labeling procedure, empirical optimization is key to achieving the desired results.

References

- Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Jocelyn, P. C. (1972). Biochemistry of the SH Group. Academic Press.

- Zhang, H., Yu, T., Zhao, Y., Fan, D., Chen, L., Qiu, Y., ... & Yang, C. (2008). Crystal structure and photoluminescence of 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1136-1139.

-

Maity, B., Chatterjee, A., & Seth, D. (2014). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Advances, 4(7), 3461-3471.[7][8]

- Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies (10th ed.). Invitrogen.

- Singh, R. (2005). Thiol-mediated uptake of macromolecules. Methods in Enzymology, 403, 460-474.

- Millard, M., Neamati, N., & Hong, F. D. (2005). Covalent modification of proteins by electrophiles. Methods in Enzymology, 403, 430-445.

- Bugaenko, D. I., Karchava, A. V., Yunusova, Z. A., & Yurovskaya, M. A. (2019). Fluorescent probes on the basis of coumarin derivatives for determining biogenic thiols. Russian Chemical Bulletin, 68(10), 1845-1856.

- Guo, Z., Park, S., Yoon, J., & Shin, I. (2014). Recent progress in the development of near-infrared fluorescent probes for bioimaging. Chemical Society Reviews, 43(1), 16-29.

- Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 42(2), 622-661.

- Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.

-

Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier.[5]

-

Maity, B., Chatterjee, A., & Seth, D. (2013). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength de. RSC Advances, 4(7), 3461-3471.[8]

-

Liu, J., Chen, Y., & Yi, T. (2021). The chronological evolution of small organic molecular fluorescent probes for thiols. Chemical Science, 12(3), 856-873.[6]

Sources

- 1. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The chronological evolution of small organic molecular fluorescent probes for thiols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04960C [pubs.rsc.org]

- 7. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

ratiometric sensing mechanism of 4-chloro-7-diethylaminocoumarin esters

Application Note: Ratiometric Sensing Mechanism of 4-Chloro-7-Diethylaminocoumarin Esters

Executive Summary

This guide details the mechanistic principles and experimental protocols for using 4-chloro-7-diethylaminocoumarin esters (and related 3-substituted derivatives) as ratiometric fluorescent probes. These scaffolds are privileged structures in chemical biology, primarily utilized for the detection of biothiols (Cysteine, Homocysteine, Glutathione) and sulfane sulfur species (

Unlike intensity-based "turn-on" probes, which are susceptible to concentration artifacts, these derivatives leverage a specific Nucleophilic Aromatic Substitution (

Mechanistic Principles

The sensing capability of 4-chloro-7-diethylaminocoumarin esters hinges on the electronic "push-pull" architecture of the coumarin ring.

The Chemical Scaffold

-

Electron Donor (D): The 7-diethylamino group is a strong electron donor, pushing electron density into the conjugated system.

-

Electron Acceptor (A): The carbonyl (C=O) at position 2 and the ester/aldehyde group at position 3 act as electron acceptors.

-

The Reactive Trigger (Leaving Group): The 4-chloro substituent is the critical design element. Chlorine is an electron-withdrawing group (via induction) but also a good leaving group in the presence of soft nucleophiles like thiols.

The Sensing Mechanism: -Induced ICT Modulation

The core mechanism is the displacement of the chlorine atom by a sulfur nucleophile (thiolate).

-

Initial State (Probe): The 4-chloro substituent exerts an inductive electron-withdrawing effect, stabilizing the HOMO-LUMO gap at a specific energy level (typically emitting in the blue/cyan region,

460-480 nm). -

Nucleophilic Attack: Biothiols (R-SH) or persulfides (

) attack the electrophilic C4 position. The presence of an electron-withdrawing ester at C3 enhances the electrophilicity of C4, facilitating this attack. -

Substitution (

): The chlorine is displaced, forming a 4-thioether coumarin (4-SR). -

Final State (Product): The sulfur atom in the 4-position acts as a secondary donor (or weak acceptor depending on oxidation state), significantly altering the Intramolecular Charge Transfer (ICT) pathway. This typically results in a bathochromic shift (red shift) or a distinct change in the emission band ratios, enabling ratiometric detection.

Mechanistic Pathway Diagram

Figure 1: The

Experimental Protocol: Ratiometric Imaging of Biothiols

Objective: To detect and quantify intracellular glutathione (GSH) using a 4-chloro-7-diethylaminocoumarin ester probe.

Reagents & Equipment

-

Probe Stock: 10 mM 4-chloro-7-diethylaminocoumarin-3-carboxylate ethyl ester in DMSO. Store at -20°C, protected from light.

-

Buffer: PBS (10 mM, pH 7.4). Avoid buffers with free thiols (e.g., DTT,

-ME). -

Cells: HeLa or RAW 264.7 macrophages.

-

Imaging: Confocal Laser Scanning Microscope (CLSM) with dual-channel detection.

Synthesis of the Probe (Brief Overview)

Note: If synthesizing in-house.

-

Precursor: React 4-diethylamino-2-hydroxybenzaldehyde with diethyl malonate.

-

Cyclization: Perform Knoevenagel condensation to form the coumarin ring.

-

Chlorination: Treat the 4-hydroxy intermediate with

(Phosphorus Oxychloride) to install the 4-chloro group.[1] -

Purification: Silica gel chromatography (Hexane/EtOAc).

Staining & Imaging Workflow

Step 1: Probe Preparation

-

Dilute the 10 mM DMSO stock into pre-warmed PBS to a final concentration of 5–10 µM .

-

Critical: Maintain DMSO concentration < 1% to avoid cytotoxicity.

Step 2: Cell Incubation

-

Remove culture media from cells and wash 2x with PBS.

-

Add the working probe solution.

-

Incubate for 20–30 minutes at 37°C.

-

Optimization: Time may vary based on membrane permeability of the specific ester derivative.

-

Step 3: Washing

-

Remove probe solution.

-

Wash cells 3x with PBS to remove extracellular probe and reduce background.

Step 4: Dual-Channel Acquisition

-

Excitation: 405 nm or 488 nm (depending on the specific derivative's absorption max).

-

Channel 1 (Blue/Green - Probe): Collect emission at 450–500 nm.

-

Channel 2 (Yellow/Red - Product): Collect emission at 550–600 nm.

-

Note: The exact windows depend on the specific shift magnitude (typically

nm).

Step 5: Ratiometric Analysis

-

Generate a ratio image using ImageJ or microscope software:

-

Use a calibration curve (Probe + known [GSH]) to convert the ratio to molar concentration.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for ratiometric imaging of intracellular biothiols.

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| No Spectral Shift | Low analyte concentration or slow reaction kinetics. | Increase incubation time (up to 60 min) or check cell viability (GSH depletion occurs in dying cells). |

| High Background | Probe aggregation or insufficient washing. | Lower probe concentration (try 2 µM); add 0.1% Pluronic F-127 to solubilize. |

| Lack of Selectivity | Reaction with other nucleophiles (amines). | Ensure pH is 7.[2]4. Thiols are much better nucleophiles than amines at neutral pH for |

| Blue Fluorescence Only | Probe did not react. | Verify the 4-chloro group integrity (check MS). Ensure the ester group at C3 is present (activates the C4 position). |

References

-

Chen, W., et al. (2021). Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching.[3] Journal of Clinical Biochemistry and Nutrition.[4]

-

Liu, Z., et al. (2017). Two-Photon and Deep-Red Emission Ratiometric Fluorescent Probe with a Large Emission Shift and Signal Ratios for Sulfur Dioxide.[5] Analytical Chemistry.[5][6][7][8] [5]

-

Gong, S., et al. (2023). Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells.[9][10] Molecules.[2][3][4][6][7][8][11][12][13]

-

Echizen, H., et al. (2019). Fluorescent probes for hydrogen polysulfides.[3][4] Nitric Oxide.

-

Peinhardt, G., & Reppel, L. (1970). Synthesis of 4-mercapto-coumarin derivatives. (Foundational chemistry for 4-Cl substitution).

Sources

- 1. mdpi.com [mdpi.com]

- 2. A coumarin based ratiometric fluorescent probe for the detection of Cu2+ and mechanochromism as well as application in living cells and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5664572.s21i.faiusr.com [5664572.s21i.faiusr.com]

- 6. rsc.org [rsc.org]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. An efficient coumarin-based thiosemicarbazone probe for ratiometric fluorescent sensing of Zn2+ and application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A coumarin-based fluorescent probe with 4-phenylselenium as the active site for multi-channel discrimination of biothiols - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. CA2362897A1 - Plant centromeres - Google Patents [patents.google.com]

- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 13. Thiocoumarins: From the Synthesis to the Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 3-Chloro-7-Diethylaminocoumarin Fluorescent Label

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-chloro-7-diethylaminocoumarin, a versatile fluorescent scaffold. Coumarin derivatives, particularly those with electron-donating groups at the 7-position like a diethylamino moiety, are renowned for their strong fluorescence and environmental sensitivity, making them invaluable in biochemical and cellular imaging applications.[1][2] The introduction of a chloro-substituent at the 3-position creates a key intermediate for further functionalization, allowing for the development of targeted fluorescent probes.[3] This guide is intended for researchers in chemistry, biology, and drug development, offering a detailed protocol grounded in established chemical principles and field-proven insights.

Introduction & Scientific Rationale

The 7-diethylaminocoumarin core is a privileged fluorophore platform due to its high quantum yield, excellent photostability, and emission profile in the visible spectrum (typically blue-to-green).[2] The fluorescence properties are governed by an intramolecular charge transfer (ICT) mechanism from the electron-donating diethylamino group to the electron-accepting lactone carbonyl. The introduction of substituents on the coumarin ring allows for the fine-tuning of these photophysical properties.

The synthesis of the 3-chloro derivative is of particular strategic importance. The chlorine atom serves as a versatile leaving group, enabling nucleophilic substitution reactions. This allows the 3-chloro-7-diethylaminocoumarin to act as a reactive building block, which can be conjugated to biomolecules or other chemical moieties to create sophisticated sensors and probes for detecting specific analytes or cellular components.[3]

The synthetic strategy detailed herein involves a two-step process:

-